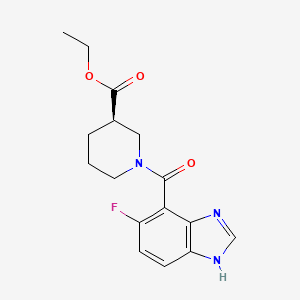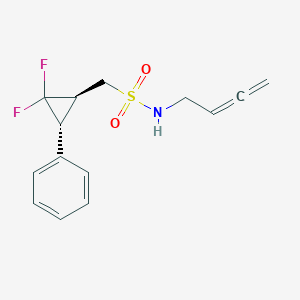![molecular formula C13H22N2O5S B7345389 Methyl 3-[4-(2-amino-2-oxoethyl)piperidin-1-yl]sulfonylcyclobutane-1-carboxylate](/img/structure/B7345389.png)
Methyl 3-[4-(2-amino-2-oxoethyl)piperidin-1-yl]sulfonylcyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[4-(2-amino-2-oxoethyl)piperidin-1-yl]sulfonylcyclobutane-1-carboxylate, also known as MOC-31, is a monoclonal antibody that is used as a diagnostic tool for the detection of epithelial cells in cancer patients. It is a highly specific antibody that binds to a cell surface antigen called Ep-CAM, which is overexpressed in many types of cancer cells.
Mechanism of Action
Methyl 3-[4-(2-amino-2-oxoethyl)piperidin-1-yl]sulfonylcyclobutane-1-carboxylate binds to the Ep-CAM antigen on the surface of cancer cells, which triggers an immune response that leads to the destruction of the cancer cells. The binding of this compound to Ep-CAM also interferes with the signaling pathways that promote cancer cell growth and survival, which can lead to the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a high specificity for Ep-CAM, which means that it does not bind to other cell surface antigens, reducing the risk of off-target effects. This compound has also been shown to have a low immunogenicity, which means that it does not elicit a significant immune response in patients, reducing the risk of adverse reactions.
Advantages and Limitations for Lab Experiments
Methyl 3-[4-(2-amino-2-oxoethyl)piperidin-1-yl]sulfonylcyclobutane-1-carboxylate has several advantages for use in lab experiments. It is highly specific, which means that it can be used to detect and target cancer cells with a high degree of accuracy. It is also relatively easy to produce in large quantities using hybridoma technology. However, this compound has some limitations, including its high cost and the need for specialized equipment and expertise to use it effectively.
Future Directions
There are several future directions for the use of Methyl 3-[4-(2-amino-2-oxoethyl)piperidin-1-yl]sulfonylcyclobutane-1-carboxylate in cancer research and therapy. One potential application is the use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Another potential application is the development of new this compound-based immunotherapies that can target a wider range of cancer types or that can be used in combination with other cancer immunotherapies. Additionally, there is ongoing research into the development of new antibodies that can target other cell surface antigens that are overexpressed in cancer cells.
Synthesis Methods
Methyl 3-[4-(2-amino-2-oxoethyl)piperidin-1-yl]sulfonylcyclobutane-1-carboxylate is synthesized using hybridoma technology, which involves the fusion of antibody-producing B cells with myeloma cells to create immortalized hybrid cells that can produce large quantities of the desired antibody. The hybridoma cells are then cultured in vitro to produce the this compound antibody, which is purified using various chromatography techniques.
Scientific Research Applications
Methyl 3-[4-(2-amino-2-oxoethyl)piperidin-1-yl]sulfonylcyclobutane-1-carboxylate is primarily used in cancer research and diagnosis. It is used to detect the presence of Ep-CAM in cancer cells, which can help in the diagnosis and staging of various types of cancer, including breast, colon, lung, and ovarian cancer. This compound is also used in cancer immunotherapy, where it is used to target and kill cancer cells that express Ep-CAM.
properties
IUPAC Name |
methyl 3-[4-(2-amino-2-oxoethyl)piperidin-1-yl]sulfonylcyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5S/c1-20-13(17)10-7-11(8-10)21(18,19)15-4-2-9(3-5-15)6-12(14)16/h9-11H,2-8H2,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMKUCVNAGKTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)S(=O)(=O)N2CCC(CC2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-2-(4-chloro-3-nitrophenyl)ethanone](/img/structure/B7345321.png)

![(5R,7R)-7-(difluoromethyl)-5-methyl-N-(2-oxoazepan-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7345337.png)
![(5R,7R)-7-(difluoromethyl)-5-methyl-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7345338.png)
![[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-[(5R,7R)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B7345345.png)
![8-methyl-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]indolizine-2-carboxamide](/img/structure/B7345352.png)
![3-fluoropropyl N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]carbamate](/img/structure/B7345356.png)
![oxolan-3-yl N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]carbamate](/img/structure/B7345364.png)
![N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B7345366.png)
![1-ethyl-N-[(3S)-1-ethylpiperidin-3-yl]pyrazole-4-sulfonamide](/img/structure/B7345367.png)

![3-bromo-2,4-difluoro-N-[(2R)-2-hydroxypropyl]benzenesulfonamide](/img/structure/B7345401.png)

![1-[(2S,3aS,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]-N-[(5-fluoro-2-methoxyphenyl)methyl]methanesulfonamide](/img/structure/B7345406.png)